2-(Aminomethyl)azepane-1-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

145544-76-9 |

|---|---|

Molecular Formula |

C8H16N2O |

Molecular Weight |

156.229 |

IUPAC Name |

2-(aminomethyl)azepane-1-carbaldehyde |

InChI |

InChI=1S/C8H16N2O/c9-6-8-4-2-1-3-5-10(8)7-11/h7-8H,1-6,9H2 |

InChI Key |

YDLMOUYNOAQSGV-UHFFFAOYSA-N |

SMILES |

C1CCC(N(CC1)C=O)CN |

Synonyms |

1H-Azepine-1-carboxaldehyde, 2-(aminomethyl)hexahydro- (9CI) |

Origin of Product |

United States |

Significance of Azepane Scaffolds in Advanced Synthetic Strategies

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a crucial structural motif found in a variety of natural products and pharmaceutically active compounds. chemistryviews.org Its prevalence in medicinal chemistry is notable, with the azepane core being a key feature in drugs such as the antibiotic mecillinam (B1665348) and the non-steroidal anti-inflammatory agent glisoxepide. wikipedia.org The significance of the azepane scaffold lies in its three-dimensional flexibility, which allows for a wide range of conformations. This conformational diversity enables molecules containing this scaffold to effectively interact with biological targets. nih.gov

In advanced synthetic strategies, the azepane scaffold serves as a versatile building block. chemenu.com The development of stereoselective methods to synthesize functionalized azepanes is an active area of research, as the precise control of stereochemistry is often paramount for biological activity. chemistryviews.orgrsc.org Synthetic chemists are exploring novel routes to access these structures, including ring-expansion reactions of smaller piperidine (B6355638) rings and cycloaddition strategies. rsc.org The ability to introduce various substituents onto the azepane ring allows for the fine-tuning of a molecule's properties, a critical aspect of modern drug discovery. nih.govacs.org The exploration of chiral bicyclic azepanes has also revealed potent neuropharmacological agents, highlighting the untapped potential of these simple yet underexplored scaffolds. nih.govacs.org

Overview of the Chemical Compound S Distinctive Structural Features and Functional Group Reactivity

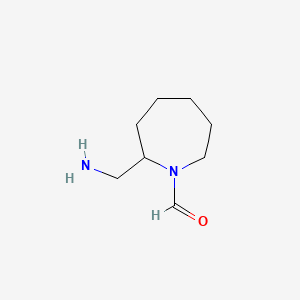

2-(Aminomethyl)azepane-1-carbaldehyde is a bifunctional molecule that presents intriguing possibilities for synthetic transformations. Its structure is characterized by a saturated azepane ring, a primary aminomethyl group at the 2-position, and a carbaldehyde (or formyl) group attached to the ring nitrogen.

Structural Features:

| Property | Value | Source |

| IUPAC Name | This compound | chemenu.com |

| CAS Number | 145544-76-9 | chemenu.comletopharm.com |

| Molecular Formula | C8H16N2O | chemenu.comletopharm.com |

| Molecular Weight | 156.23 g/mol | chemenu.com |

Functional Group Reactivity:

The reactivity of this compound is dictated by its two functional groups: the primary amine and the N-carbaldehyde.

Aminomethyl Group: The primary amine is a nucleophilic center and can participate in a wide array of reactions. These include acylation, alkylation, and the formation of imines and amides. This handle allows for the straightforward introduction of diverse molecular fragments, making it a key site for derivatization in the synthesis of compound libraries for screening purposes.

N-Carbaldehyde Group: The N-formyl group is an amide and exhibits characteristic reactivity. The aldehyde proton can be abstracted under certain conditions, and the carbonyl group can undergo nucleophilic attack. More significantly, the formyl group can act as a directing group in certain reactions or can be removed under hydrolytic conditions to liberate the secondary amine on the azepane ring. The N-formylation of nitrogen heterocycles is a common strategy in organic synthesis to modify the electronic properties of the nitrogen atom and to serve as a protecting group. organic-chemistry.org

Conformational Analysis and Stereochemical Investigations of 2 Aminomethyl Azepane 1 Carbaldehyde Derivatives

Conformational Preferences and Dynamics of the Azepane Ring System

The azepane ring, unlike the more rigid five- and six-membered rings, possesses considerable conformational flexibility. nih.gov This flexibility leads to a variety of low-energy conformations, with the twist-chair and boat forms being particularly significant. The specific substituents on the ring, such as the 1-carbaldehyde and 2-aminomethyl groups, influence the energetic landscape and the equilibrium between these conformers.

Experimental Spectroscopic Characterization of Conformers (e.g., Nuclear Magnetic Resonance, X-ray Crystallography)

Experimental techniques are indispensable for the unambiguous determination of the three-dimensional structure of molecules. X-ray crystallography provides precise atomic coordinates in the solid state, offering a static picture of the most stable conformer under crystallization conditions. nih.gov For azepane derivatives, single-crystal X-ray analysis has often confirmed the adoption of a twist-chair conformation in the solid state. researchgate.net This technique is also the definitive method for determining the absolute configuration of a chiral molecule once a single enantiomer has been isolated. nih.govacs.org

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational dynamics. For the azepane ring system, ¹H NMR spectroscopy, particularly the analysis of vicinal coupling constants (J-couplings) and Nuclear Overhauser Effect (NOE) data, can provide insights into the predominant conformations and the equilibrium between them. researchgate.net For instance, the observation of specific NOEs between protons can indicate their spatial proximity, helping to distinguish between different chair, boat, and twist-boat conformations. researchgate.net

| Technique | Information Provided | Relevance to 2-(Aminomethyl)azepane-1-carbaldehyde |

| X-ray Crystallography | Provides the precise 3D structure and absolute configuration in the solid state. | Can definitively identify the most stable conformer in the crystalline form and confirm the stereochemistry at the chiral center. nih.govacs.org |

| NMR Spectroscopy | Reveals information about the conformational equilibrium and dynamics in solution through J-couplings and NOEs. | Helps to understand which conformers (e.g., twist-chair, boat) are present in solution and their relative populations. researchgate.netresearchgate.net |

Theoretical and Computational Studies on Conformational Landscapes

Complementing experimental data, theoretical and computational chemistry offers a powerful approach to map the complete conformational landscape of flexible molecules like azepane derivatives. High-level electronic structure calculations, such as Density Functional Theory (DFT) and ab initio (MP2) methods, are used to perform full geometry optimization of various possible conformers. nih.gov These studies help in locating the energetic minima corresponding to stable conformations and the transition states that connect them.

For the parent azepane ring and related cycloheptane systems, computational studies have consistently identified the twist-chair conformation as the most stable, global minimum on the potential energy surface. nih.gov The chair conformation is often found to be a transition state rather than a stable minimum. The presence of heteroatoms, like the nitrogen in azepane, can influence the relative energies of the boat and chair conformations. nih.gov These computational models allow for the prediction of relative stabilities, which can then be compared with experimental observations.

| Conformer | Predicted Relative Stability | Computational Method Example |

| Twist-Chair | Most Stable (Global Minimum) | Density Functional Theory (DFT) nih.gov |

| Chair | Transition State | Density Functional Theory (DFT) nih.gov |

| Boat | Higher Energy Minimum | Ab initio calculations nih.gov |

Assessment of Stereochemical Purity and Diastereomeric Ratios

Since this compound possesses a stereocenter at the C2 position, it exists as a pair of enantiomers. In synthetic routes that may produce multiple stereoisomers, assessing the stereochemical purity, including enantiomeric excess (e.e.) and diastereomeric ratios (d.r.), is critical.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric purity of a compound. By using a chiral stationary phase, the two enantiomers of a racemic mixture can be separated, and their relative peak areas provide a quantitative measure of the enantiomeric excess. This technique has been successfully used for the resolution of chiral azepane derivatives. acs.org NMR spectroscopy can also be used, often after derivatization with a chiral resolving agent, to distinguish between diastereomers and determine their ratios.

Chiral Recognition and Resolution Methodologies for Enantiomer Separation

The separation of a racemic mixture of this compound into its individual enantiomers is a key process for stereochemical studies and for the development of enantiopure compounds. wikipedia.org This process, known as chiral resolution, relies on the interaction of the enantiomers with a chiral environment. mdpi.com

The most common method for resolving chiral amines is through the formation of diastereomeric salts. wikipedia.orgpharmtech.com This involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. mdpi.compharmtech.com This difference allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be recovered by removing the resolving agent. wikipedia.org

Another powerful technique is chiral column chromatography, which separates enantiomers based on their differential interactions with a chiral stationary phase. mdpi.com This method is widely used for both analytical assessment of enantiomeric purity and for preparative-scale separation. acs.org

| Resolution Method | Principle | Common Resolving Agents/Phases |

| Diastereomeric Salt Formation | The racemic amine reacts with a chiral acid to form diastereomeric salts with different solubilities, allowing for separation by crystallization. wikipedia.orgpharmtech.com | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid |

| Chiral Column Chromatography | Enantiomers are separated based on their differential binding to a chiral stationary phase within an HPLC or GC column. mdpi.com | Cellulose or amylose derivatives, cyclodextrins, protein-based phases |

Computational Chemistry and Advanced Spectroscopic Characterization in Research on 2 Aminomethyl Azepane 1 Carbaldehyde

Quantum Chemical Calculations for Elucidating Electronic Structure and Reactivity

No published studies utilizing Density Functional Theory (DFT) to determine the molecular properties of 2-(Aminomethyl)azepane-1-carbaldehyde were found. Consequently, information regarding its optimized geometry, electronic energy, dipole moment, and other key quantum chemical parameters is not available. Similarly, there is no specific molecular orbital analysis, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the compound's electronic structure and reactivity.

Molecular Modeling and Dynamics Simulations

There is no information in the scientific literature regarding the conformational dynamics and energy landscape of this compound. Molecular dynamics simulations, which would provide insight into the flexibility of the azepane ring and the orientation of the aminomethyl and carbaldehyde substituents, have not been reported for this compound. Furthermore, no theoretical investigations into its potential molecular interactions, for instance, as a ligand binding to a biological target, have been published.

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation in Research

Detailed experimental data from advanced spectroscopic techniques for this compound are not present in the public domain. This includes a lack of data from:

2D Nuclear Magnetic Resonance (NMR) spectroscopy , such as COSY, HSQC, and HMBC spectra, which would be essential for unambiguous assignment of proton and carbon signals and for confirming the connectivity of the molecule.

High-Resolution Mass Spectrometry (HRMS) , which would provide the exact mass and elemental composition.

Infrared (IR) Spectroscopy , which would identify the characteristic vibrational frequencies of its functional groups.

While general spectroscopic data and computational studies are available for related but structurally distinct compounds like azepane-1-carbaldehyde and other functionalized azepanes, extrapolating this information to this compound would be scientifically unsound. The presence and specific location of the aminomethyl group are expected to significantly influence the compound's electronic, conformational, and spectroscopic properties.

Elucidation of Reaction Mechanisms via Computational and Spectroscopic Integration

The synthesis of this compound, a molecule with potential applications in medicinal chemistry due to its constrained seven-membered ring and functional groups, involves reaction pathways that can be meticulously investigated through the synergistic use of computational chemistry and advanced spectroscopic techniques. While specific literature on the reaction mechanisms for this exact compound is not extensively detailed, the elucidation of its formation can be inferred from established principles and studies on analogous structures. The primary synthetic route would likely involve the formation of a 2-(aminomethyl)azepane intermediate, followed by N-formylation. The integration of computational modeling and spectroscopy is crucial for understanding the stereochemical and regiochemical outcomes, as well as the energetic profiles of these reaction steps.

The azepane scaffold is a key structural motif in various biologically active compounds. nih.govresearchgate.net The synthesis of functionalized azepanes is an area of active research, with methods including ring-expansion reactions and multi-step sequences. rsc.orgresearchgate.net Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the structural and electronic properties of the azepane ring. nih.gov These studies help in predicting the most stable conformations, which is essential for interpreting spectroscopic data and understanding reaction stereoselectivity.

A plausible synthetic pathway to this compound would be the N-formylation of 2-(aminomethyl)azepane. The mechanism of N-formylation of amines has been a subject of detailed research, with various methods available, including the use of formic acid or its derivatives. researchgate.netorganic-chemistry.orgmdpi.com In-situ reaction monitoring, often using spectroscopic methods like NMR, combined with kinetic studies, can reveal the intricate details of these reactions, which may involve complex equilibria. acs.org

Computational chemistry, particularly DFT, serves as a powerful tool to model reaction pathways, calculate transition state energies, and predict the geometries of intermediates and products. nih.gov For the azepane system, computational analysis can provide insights into the ring's conformational preferences, which can influence the reactivity of the substituents. nih.gov For instance, DFT calculations can predict vibrational frequencies, which can then be correlated with experimental infrared (IR) spectra to confirm the formation of specific functional groups, such as the aldehyde in the target molecule. nih.gov

Advanced spectroscopic methods are indispensable for characterizing the intermediates and the final product, as well as for validating the predictions made by computational models. High-resolution mass spectrometry (HRMS) confirms the elemental composition of the synthesized compounds. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 2D techniques like COSY and HSQC, is vital for elucidating the precise connectivity and stereochemistry of the molecule. nih.gov The chemical shifts and coupling constants obtained from NMR spectra can be compared with values predicted by DFT calculations to confirm the proposed structure and its conformation. youtube.comresearchgate.net For example, the location of double bonds in related azepine structures has been determined using 2D NMR. nih.gov

The integration of these two domains is particularly powerful. For instance, if a reaction yields a mixture of stereoisomers, computational modeling can predict the relative energies of the different isomers and their corresponding NMR parameters. This information can then be used to assign the signals in the experimental NMR spectrum to the specific isomers, providing a detailed understanding of the reaction's stereochemical outcome.

The following data tables illustrate the type of information that would be generated and analyzed in such a combined computational and spectroscopic study.

Table 1: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value (Illustrative) | Technique | Purpose |

| ¹H NMR Chemical Shift (CHO) | 9.5 - 10.0 ppm | ¹H NMR | Confirmation of aldehyde group formation. |

| ¹³C NMR Chemical Shift (C=O) | 160 - 165 ppm | ¹³C NMR | Confirmation of formyl carbonyl carbon. |

| IR Stretching Frequency (C=O) | 1670 - 1690 cm⁻¹ | FT-IR | Identification of the aldehyde carbonyl stretch. |

| Mass-to-charge ratio (M+H)⁺ | Calculated for C₈H₁₇N₂O | HRMS | Confirmation of molecular formula. |

Table 2: Computational Data for a Key Reaction Intermediate (Illustrative)

| Parameter | Value (Illustrative) | Computational Method | Significance |

| Transition State Energy (N-formylation) | +20 kcal/mol | DFT (B3LYP/6-31G) | Predicts the energetic barrier for the formylation step. |

| Gibbs Free Energy of Reaction (ΔG) | -15 kcal/mol | DFT (B3LYP/6-31G) | Indicates the thermodynamic favorability of the reaction. |

| Dihedral Angle (C-C-N-C) | Varies with conformer | Conformational Analysis | Determines the spatial arrangement of substituents. |

| Mulliken Atomic Charges | Calculated for each atom | Population Analysis | Provides insight into the reactivity at different atomic sites. |

By comparing the experimental data from techniques like NMR, IR, and HRMS with the predictions from computational models, researchers can build a comprehensive picture of the reaction mechanism. This integrated approach allows for the confirmation of reaction intermediates, the determination of transition state structures and energies, and a thorough understanding of the factors controlling the reaction's selectivity and efficiency.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical compound “this compound” and its applications as a versatile synthetic building block. The search results consistently refer to the broader class of azepanes or the related compound azepane-1-carbaldehyde, but not the specific molecule with the aminomethyl group at the second position of the azepane ring.

Therefore, it is not possible to provide a detailed, scientifically accurate article that strictly adheres to the requested outline focusing solely on "this compound."

Information on the related azepane scaffold is available and points to its general importance in medicinal chemistry and drug discovery:

Azepane-1-carbaldehyde: This compound is known as an intermediate in the synthesis of pimecillin, an antibiotic. innospk.com Its seven-membered ring structure combined with a formyl group serves as a versatile scaffold that can be chemically modified to develop novel compounds. innospk.com

The Azepane Ring System: The azepane core is a recurring structural motif in a variety of natural products and biologically active molecules. nih.govmdpi.com It is found in compounds with a wide range of medicinal properties, including antidiabetic, anticancer, and antiviral activities. mdpi.com A well-known example of a natural product containing the azepane core is the fungal metabolite Balanol. nih.govmdpi.com The structural diversity of azepane derivatives makes them a valuable area of research for the discovery of new therapeutic agents. nih.gov

Scaffolds for Chemical Biology and Compound Libraries: The azepane structure is considered a valuable scaffold in drug discovery. nih.govnih.gov Researchers explore databases of chemical structures, including various azepanes, to identify novel scaffolds. nih.gov This exploration can lead to the synthesis of diverse compound libraries, which are essential tools for screening and identifying new drug candidates. researchgate.net

While the azepane framework is clearly significant in synthetic and medicinal chemistry, the specific compound "this compound" is not described in the retrieved literature as a building block for the applications outlined in the user's request. Any attempt to generate the requested article would require extrapolation from these general findings and would not be scientifically accurate or specific to the subject compound.

Q & A

Basic: What are the established synthetic routes for 2-(Aminomethyl)azepane-1-carbaldehyde, and what key intermediates are involved?

Methodological Answer:

The compound is typically synthesized via reductive amination or nucleophilic substitution. A common route involves:

Azepane ring formation : Cyclization of ε-caprolactam derivatives followed by reduction to generate the azepane backbone.

Aminomethylation : Introduction of the aminomethyl group via Mannich reaction or alkylation with formaldehyde and ammonia derivatives.

Carbaldehyde functionalization : Oxidation of a primary alcohol intermediate (e.g., using pyridinium chlorochromate or Swern oxidation) .

Key intermediates : ε-Caprolactam derivatives, azepane-1-methanol, and protected aminomethyl intermediates. Validate intermediates via HPLC-MS and ¹H-NMR to confirm structural integrity .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of the aldehyde group.

- Handling : Use anhydrous solvents (e.g., THF, DMF) in moisture-free environments. Monitor for degradation via TLC (silica gel, ethyl acetate/hexane eluent) .

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Consult SDS for spill protocols .

Advanced: What analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

Methodological Answer:

- Multidimensional NMR : Use ¹³C-DEPT and HSQC to distinguish between aldehyde protons and amine-related signals, which often overlap in ¹H-NMR .

- X-ray crystallography : Resolve stereochemical ambiguities in the azepane ring.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula, particularly for derivatives with isotopic labeling (e.g., ¹⁵N in the aminomethyl group) .

Advanced: How can researchers address discrepancies in reactivity data between this compound and related aldehydes?

Methodological Answer:

Control experiments : Compare reactivity under identical conditions (solvent, temperature, catalyst).

Computational modeling : Use DFT calculations (e.g., Gaussian) to assess electronic effects of the azepane ring on aldehyde electrophilicity.

Kinetic studies : Monitor reaction progress via in situ IR (C=O stretching at ~1700 cm⁻¹) to identify rate-limiting steps .

Basic: What purification strategies are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

- Chromatography : Use silica gel chromatography with gradient elution (e.g., 5–30% ethyl acetate in hexane).

- Recrystallization : Employ mixed solvents (e.g., dichloromethane/pentane) to isolate crystalline forms.

- Quality control : Verify purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and melting point analysis .

Advanced: How can mechanistic studies elucidate the role of the aminomethyl group in catalytic applications of this compound?

Methodological Answer:

- Isotopic labeling : Synthesize deuterated or ¹⁵N-labeled analogs to track proton transfer steps in catalysis.

- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds.

- Spectroscopic probes : Use UV-Vis or EPR to detect intermediates (e.g., imine radicals) in oxidation reactions .

Basic: What spectroscopic benchmarks (e.g., NMR, IR) are essential for characterizing this compound?

Methodological Answer:

- ¹H-NMR : Aldehyde proton at δ 9.8–10.2 ppm (singlet); azepane ring protons as multiplets (δ 1.5–3.5 ppm).

- ¹³C-NMR : Aldehyde carbon at δ 190–200 ppm; azepane carbons at δ 25–50 ppm.

- IR : Strong C=O stretch at ~1700 cm⁻¹; N-H stretches (amine) at ~3300 cm⁻¹ .

Advanced: How should researchers design experiments to assess the compound’s stability under varying pH conditions?

Methodological Answer:

- pH-rate profiling : Incubate the compound in buffers (pH 2–12) and monitor degradation via UPLC-MS .

- Arrhenius analysis : Determine activation energy for degradation at elevated temperatures (40–80°C).

- Degradant identification : Use LC-HRMS/MS to characterize byproducts (e.g., oxidation to carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.